molecular formula C23H21F2N4NaO4 B12748231 B99Nwa524X CAS No. 130320-56-8

B99Nwa524X

Cat. No.: B12748231
CAS No.: 130320-56-8
M. Wt: 478.4 g/mol
InChI Key: NTDIRNUKAZNMSW-QKPRLWPNSA-M
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Description

B99Nwa524X is a synthetic organic compound with the molecular formula C₂₁H₂₈NO₁₀S and a molecular weight of approximately 486.5 g/mol . Key properties include:

  • Melting Point: Not explicitly stated, but standard analytical methods (e.g., differential scanning calorimetry) are recommended for determination .
  • Spectroscopic Data: Characterized via ¹H and ¹³C NMR, ESI-LRMS, and HRMS, confirming structural integrity .
  • Elemental Analysis: Validates purity and stoichiometric composition .
  • Optical Activity: Potential chirality inferred from the molecular structure, necessitating polarimetry for confirmation .

The compound’s sulfonamide group (-SO₂-) and multiple oxygen atoms suggest applications in pharmaceuticals (e.g., enzyme inhibition) or agrochemicals, though explicit functional data are unavailable in the provided evidence.

Properties

CAS No.

130320-56-8

Molecular Formula

C23H21F2N4NaO4

Molecular Weight

478.4 g/mol

IUPAC Name

sodium;(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate

InChI

InChI=1S/C23H22F2N4O4.Na/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15;/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m1./s1

InChI Key

NTDIRNUKAZNMSW-QKPRLWPNSA-M

Isomeric SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]

Canonical SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

B99Nwa524X undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

B99Nwa524X has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactionsAdditionally, B99Nwa524X is used in industrial processes for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of B99Nwa524X involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved in the mechanism of action of B99Nwa524X are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize B99Nwa524X’s properties, we compare it with two compounds: 6-bromoisoquinoline-1-carbonitrile (CAS 27224-09-5) and a hypothetical sulfonamide analog.

Table 1: Comparative Properties

Property B99Nwa524X (C₂₁H₂₈NO₁₀S) 6-Bromoisoquinoline-1-carbonitrile (C₁₀H₅BrN₂) Sulfonamide Analog (Hypothetical)
Molecular Weight 486.5 g/mol 233.06 g/mol ~300–400 g/mol (estimated)
Solubility Not reported 0.0522 mg/mL (0.000224 mol/L) Moderate (varies with substituents)
Log Po/w (XLOGP3) Not reported 2.85 1.5–3.5 (typical for sulfonamides)
Bioactivity Unspecified CYP1A2/CYP2C19 inhibition Antimicrobial or diuretic
Synthesis Complexity High (multiple functional groups) Moderate (Pd-catalyzed cross-coupling) Moderate (sulfonation reactions)

Structural Comparison

  • B99Nwa524X : Features a bulky, polyoxygenated structure with a sulfonamide group, likely enhancing solubility and hydrogen-bonding capacity.
  • 6-Bromoisoquinoline-1-carbonitrile: A smaller, brominated nitrile with aromaticity, favoring lipophilicity and enzyme inhibition .

Functional Comparison

  • Enzyme Interaction: While B99Nwa524X’s bioactivity is undefined, 6-bromoisoquinoline-1-carbonitrile inhibits cytochrome P450 enzymes (CYP1A2/2C19), suggesting possible pharmacological overlap .
  • Solubility vs. Bioavailability : B99Nwa524X’s oxygen-rich structure may improve aqueous solubility over brominated nitriles, but its larger size could limit BBB permeability .

Research Findings and Implications

Synthetic Challenges : B99Nwa524X’s synthesis likely requires multi-step functionalization (e.g., sulfonation, glycosylation), contrasting with simpler Pd-catalyzed methods for brominated nitriles .

Stability : Sulfonamides generally exhibit high thermal and hydrolytic stability, whereas brominated compounds may degrade under UV light .

Regulatory Considerations: If B99Nwa524X is drug-like, bioequivalence studies (as per ) would be critical for generic approval, unlike non-pharmaceutical brominated nitriles .

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